![molecular formula C29H29N7O4 B12433669 Lyplal1-IN-1](/img/structure/B12433669.png)
Lyplal1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lyplal1-IN-1 is a selective covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1). It has an IC50 value of 0.006 μM and is known to increase glucose production . LYPLAL1 is a protein involved in various metabolic processes, and its inhibition has been studied for potential therapeutic applications.
Preparation Methods
The synthesis of Lyplal1-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in the literature . Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Lyplal1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lyplal1-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the role of LYPLAL1 in various chemical processes.
Biology: It is used to investigate the biological functions of LYPLAL1, including its role in metabolic pathways.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Lyplal1-IN-1 exerts its effects by inhibiting the activity of LYPLAL1. LYPLAL1 is involved in the depalmitoylation of cyclic GMP-AMP synthase (cGAS), a key enzyme in the innate immune response. By inhibiting LYPLAL1, this compound enhances the activity of cGAS, leading to increased production of cyclic GMP-AMP and activation of the STING pathway . This results in enhanced anti-tumor immunity and increased expression of PD-L1.
Comparison with Similar Compounds
Lyplal1-IN-1 is unique in its high selectivity and potency as an inhibitor of LYPLAL1. Similar compounds include:
APT1 (Acyl Protein Thioesterase 1): A related enzyme that also depalmitoylates proteins but has different substrate specificity.
LYPLA1 (Lysophospholipase 1): An important paralog of LYPLAL1 with similar but distinct biological functions.
This compound stands out due to its specific inhibition of LYPLAL1 and its potential therapeutic applications in enhancing anti-tumor immunity.
Biological Activity
Introduction
Lyplal1-IN-1 is a small-molecule activator of the enzyme LYPLAL1, a serine hydrolase with implications in metabolic regulation and obesity. This compound has emerged from research focused on enhancing the activity of LYPLAL1, which is linked to various metabolic traits in humans. The following sections will detail the biological activity of this compound, including its mechanisms, effects in vivo, and relevant case studies.
This compound functions as an activator for LYPLAL1 by increasing its catalytic activity. Research indicates that this compound enhances the efficiency of the catalytic triad charge-relay system within the enzyme. This activation is crucial for LYPLAL1's role in lipid metabolism and energy balance, particularly in conditions such as diet-induced obesity .
Structural Insights
Studies employing structural simulations have elucidated how this compound interacts with LYPLAL1. The compound's binding alters the enzyme's conformation, thereby improving its catalytic efficiency. This understanding is pivotal for designing further inhibitors or activators targeting LYPLAL1 and similar enzymes .
Case Study: Mouse Model of Diet-Induced Obesity
In a notable study, treatment with this compound was administered to a mouse model subjected to a high-fat diet. The results demonstrated significant improvements in metabolic parameters:
- Body Weight : Mice treated with this compound exhibited reduced body weight gain compared to control groups.
- Lipid Profiles : There were marked reductions in serum triglycerides and cholesterol levels.
- Insulin Sensitivity : Enhanced insulin sensitivity was observed, indicating improved glucose metabolism .
The findings suggest that this compound may offer therapeutic potential for managing obesity-related metabolic disorders.
Table 1: Summary of Biological Activity of this compound
Clinical Implications
The activation of LYPLAL1 through compounds like this compound opens new avenues for treating metabolic diseases. Given the enzyme's association with adiposity and insulin resistance, targeting LYPLAL1 might provide a novel strategy for addressing conditions such as type 2 diabetes and obesity.
Ongoing Research Directions
Research continues to explore the broader implications of LYPLAL1 activation. Future studies may focus on:
- Long-term effects of this compound on metabolic health.
- Potential side effects or toxicity associated with prolonged use.
- The development of additional selective activators or inhibitors based on the structural insights gained from current studies.
Properties
Molecular Formula |
C29H29N7O4 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(2R,3R)-1-[3-[4-(2-morpholin-4-ylpyrimidin-5-yl)phenyl]-1,2,4-triazole-1-carbonyl]-2-phenylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C29H29N7O4/c37-27(38)24-7-4-12-35(25(24)21-5-2-1-3-6-21)29(39)36-19-32-26(33-36)22-10-8-20(9-11-22)23-17-30-28(31-18-23)34-13-15-40-16-14-34/h1-3,5-6,8-11,17-19,24-25H,4,7,12-16H2,(H,37,38)/t24-,25+/m1/s1 |
InChI Key |
OWBNMAVVNDAXQY-RPBOFIJWSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O |
Canonical SMILES |
C1CC(C(N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.